(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline
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Overview
Description
“(E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline” is a complex organic compound that contains several functional groups. It has a quinazoline core, which is a type of heterocyclic compound. The “E” in the name indicates the geometry around the double bond, with the hydrogen and the bromine being on opposite sides .
Synthesis Analysis
While the exact synthesis of this compound isn’t available, it might be synthesized through a series of reactions involving bromination, fluorination, and the formation of the quinazoline core. The hydrazinyl group might be introduced through a reaction with hydrazine .Molecular Structure Analysis
The molecule contains a quinazoline core, which is a bicyclic compound containing two nitrogen atoms. It also has a phenyl group attached to the 4-position of the quinazoline. The bromine atom is attached at the 6-position, and a fluorobenzylidenehydrazinyl group is attached at the 2-position .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the bromine atom might be replaced through a nucleophilic substitution reaction. The hydrazinyl group could potentially undergo condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of the various functional groups. For example, the presence of the bromine atom might increase the molecular weight and polarity of the compound .Scientific Research Applications
Synthetic Protocols and Chemical Properties
The compound is part of a broader class of chemicals used in various synthetic protocols and for their unique chemical properties. For example, the practical synthesis of 2-Fluoro-4-bromobiphenyl highlights the importance of such compounds in manufacturing key intermediates for non-steroidal anti-inflammatory drugs. This synthesis involves bromination and diazotization reactions, emphasizing the compound's role in creating structurally complex and pharmacologically relevant molecules (Qiu et al., 2009).
Antioxidant Capacity and Applications
Compounds with similar structures have been studied for their antioxidant capacities, indicating potential therapeutic applications. The ABTS/PP decolorization assay provides insights into how similar compounds can act as antioxidants, highlighting their potential in combating oxidative stress-related diseases (Ilyasov et al., 2020).
Enzymatic Degradation of Organic Pollutants
The enzymatic approach to the degradation of organic pollutants in wastewater, where similar compounds serve as redox mediators, underscores the environmental applications of these molecules. They enhance the efficiency of enzymes in transforming recalcitrant compounds, demonstrating their utility in environmental remediation efforts (Husain & Husain, 2007).
Determination of Antioxidant Activity
In the determination of antioxidant activity, similar compounds have been employed to evaluate the efficacy of antioxidants through various assays. These studies contribute to understanding the antioxidant properties of compounds, which could be relevant in designing new drugs or supplements (Munteanu & Apetrei, 2021).
Pharmacological Research and Drug Development
The pharmacological significance of isoquinoline derivatives, closely related to the compound , in modern therapeutics has been extensively reviewed. These derivatives exhibit a wide range of biological activities, underscoring their potential in developing novel therapeutic agents for various diseases, including anti-cancer, anti-viral, and neurodegenerative disorders (Danao et al., 2021).
Future Directions
Mechanism of Action
Target of Action
The primary targets of the compound (E)-6-bromo-2-(2-(2-fluorobenzylidene)hydrazinyl)-4-phenylquinazoline are currently unknown
Mode of Action
It is known that the compound has an e configuration , which may influence its interaction with potential targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Properties
IUPAC Name |
6-bromo-N-[(E)-(2-fluorophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrFN4/c22-16-10-11-19-17(12-16)20(14-6-2-1-3-7-14)26-21(25-19)27-24-13-15-8-4-5-9-18(15)23/h1-13H,(H,25,26,27)/b24-13+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFCPPWSRHZPSNU-ZMOGYAJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)NN=CC4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Br)N/N=C/C4=CC=CC=C4F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrFN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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